molecular formula C17H24N4O6 B2447741 isopropyl 2-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate CAS No. 1021023-14-2

isopropyl 2-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate

Cat. No.: B2447741
CAS No.: 1021023-14-2
M. Wt: 380.401
InChI Key: WVCZWGXRYLRFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate is a useful research compound. Its molecular formula is C17H24N4O6 and its molecular weight is 380.401. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • This compound is involved in various chemical syntheses and reactions. For instance, research has been conducted on the synthesis and reactions of related pyrrolopyrimidine derivatives, demonstrating the chemical versatility and utility of these compounds in producing a range of chemical structures (Kurihara, Nasu, & Adachi, 1983).
  • Another study highlights the reaction of methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, showcasing the compound's reactivity and the formation of complex heterocyclic structures (Denislamova, Bubnov, & Maslivets, 2011).

Molecular Structure and Analysis

  • Studies on the molecular structure of related compounds, such as isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates, have been conducted to understand their crystalline and molecular structures. This is crucial for comprehending the chemical behavior and potential applications of these compounds (Silaichev, Aliev, & Maslivets, 2009).

Diversity-Oriented Synthesis

  • The compound is also significant in diversity-oriented synthesis, where it's used to create a variety of functionalized pyrrolopyrimidines. This is particularly important in the field of drug discovery and development, as it allows for the creation of a wide array of potentially bioactive molecules (Marcotte, Rombouts, & Lubell, 2003).

Thermal Stability Studies

  • Research into the thermal stability of similar compounds, like 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]pyrimidines, is also relevant. Such studies provide insights into the stability and decomposition patterns of these compounds, which is vital for their practical application in various fields (Salih & Al-Sammerrai, 1986).

Antibacterial Activity

  • There's also research on the antibacterial activity of new pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones, highlighting the potential biological and medicinal applications of these compounds (Asadian, Davoodnia, & Beyramabadi, 2018).

Antiproliferative and Antiviral Properties

  • Studies on the antiproliferative and antiviral properties of certain acyclic 6-substituted pyrrolo[2,3-D]-pyrimidine nucleoside analogs related to compounds like sangivamycin and toyocamycin indicate potential applications in cancer therapy and antiviral treatments (Swayze, Shannon, Buckheit, Wotring, Drach, & Townsend, 1992).

Properties

IUPAC Name

propan-2-yl 2-[[7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O6/c1-10(2)27-13(22)9-18-14(23)12-8-11-15(21(12)6-7-26-5)19(3)17(25)20(4)16(11)24/h8,10H,6-7,9H2,1-5H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCZWGXRYLRFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CNC(=O)C1=CC2=C(N1CCOC)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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